

Glucosylsphingosine-13C6: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Glucosylsphingosine-13C6**

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An in-depth examination of the chemical properties, structure, and biological significance of isotopically labeled Glucosylsphingosine, a critical biomarker in Gaucher disease.

Introduction

Glucosylsphingosine (lyso-Gb1), the deacylated form of glucosylceramide, has emerged as a pivotal biomarker for the diagnosis and therapeutic monitoring of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.^{[1][2]} Its accumulation is directly linked to the pathophysiology of the disease, particularly the neurological manifestations.^{[2][3]} **Glucosylsphingosine-13C6** is a stable isotope-labeled internal standard designed for the accurate quantification of endogenous glucosylsphingosine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Glucosylsphingosine-13C6**, as well as insights into the metabolic and signaling pathways of its unlabeled analogue.

Chemical Properties and Structure

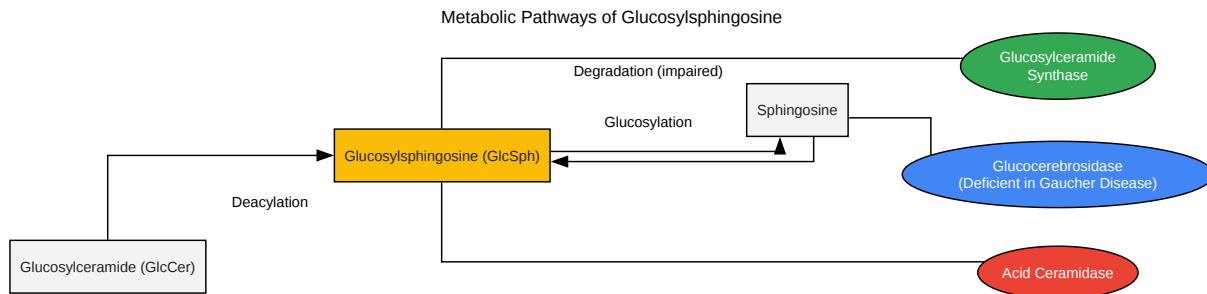
Glucosylsphingosine-13C6 is a synthetic, isotopically enriched form of glucosylsphingosine where six carbon atoms in the glucose moiety are replaced with the heavy isotope, ¹³C.^[4] This labeling provides a distinct mass shift, enabling its use as an ideal internal standard for precise quantification in complex biological samples.^[5]

Property	Value	Reference
Formal Name	2S-amino-3R-hydroxy-4E-octadecen-1-yl, beta-D-glucopyranoside-1,2,3,4,5,6-13C6	[6][7]
Synonyms	1-beta-D-Glucosyl-1,2,3,4,5,6-13C6-sphingosine, 13C6-Glucosylsphingosine, Lyso-Gb1-13C6	[6][7][8]
CAS Number	299172-48-8	[6][7][8]
Molecular Formula	C18[13C]6H47NO7	[6][7]
Formula Weight	467.6 g/mol	[1][6][7]
Purity	≥98%	[1][6][7]
Formulation	Solid	[1][6][7]
Solubility	Soluble in Chloroform:Methanol (2:1), Ethanol, and Methanol	[6][7]
SMILES	O[13C@@H]1--INVALID-LINK----INVALID-LINK--O[13C@H]1OC--INVALID-LINK--C=C/CCCCCCCCCCCC">C@@HN	[6][7]
InChI Key	HHJTWTUPVQKNA-DBGPLVPSSA-N	[6][7]

Metabolic Pathways of Glucosylsphingosine

Glucosylsphingosine is primarily formed through two metabolic pathways. The major pathway in the context of Gaucher disease involves the deacylation of accumulated glucosylceramide

by acid ceramidase.[2][7][8] A secondary pathway involves the direct glucosylation of sphingosine, catalyzed by glucosylceramide synthase.[4][7]



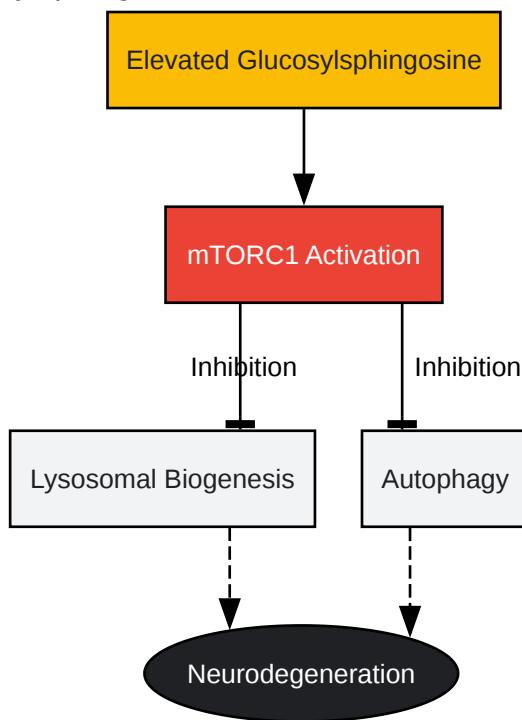
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Metabolic pathways leading to the formation of Glucosylsphingosine.

Signaling Pathway in Neuronopathic Gaucher Disease

In neuronopathic forms of Gaucher disease, elevated levels of glucosylsphingosine have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1).[2][3][8] This activation disrupts lysosomal biogenesis and autophagy, contributing to the neurodegenerative pathology observed in the disease.[2][8]

Glucosylsphingosine-Induced mTORC1 Activation

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Signaling cascade initiated by elevated Glucosylsphingosine.

Experimental Protocols

The quantification of glucosylsphingosine in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard such as **Glucosylsphingosine-13C6**.^{[5][9][10]}

Protocol: Quantification of Glucosylsphingosine in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation:

- Thaw plasma samples on ice.
- To 50 μ L of plasma, add 200 μ L of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of **Glucosylsphingosine-13C6** (e.g., 10 ng/mL).

- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

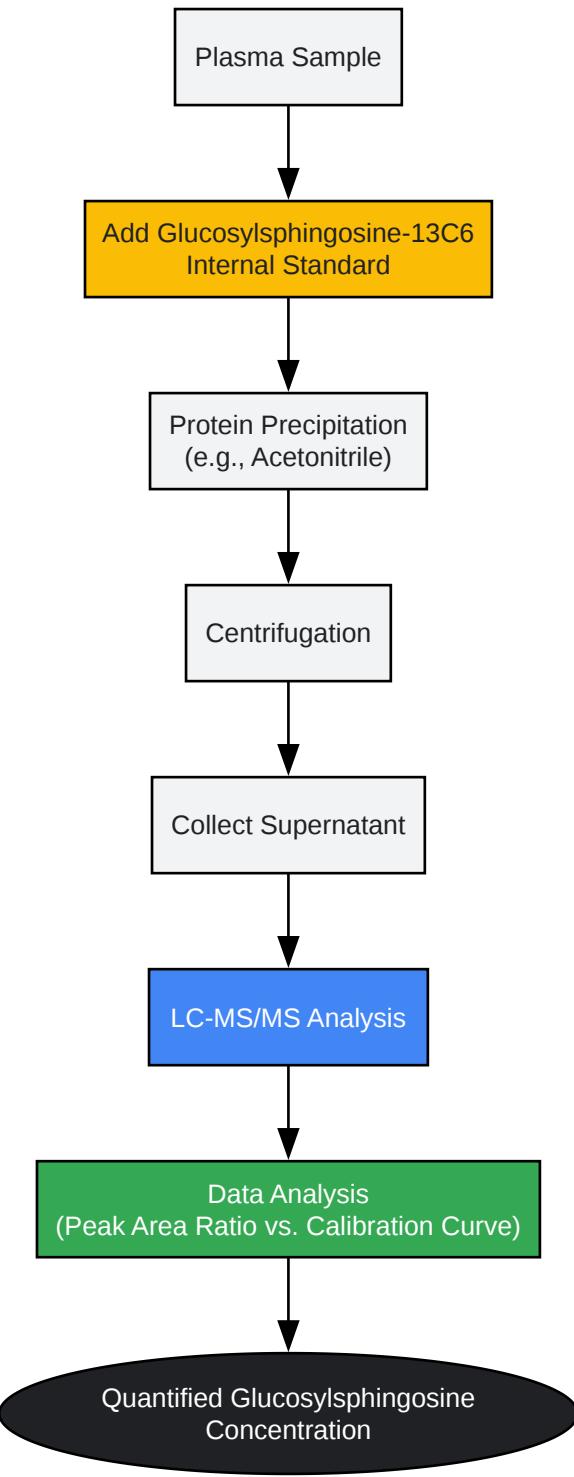
2. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separation.[\[11\]](#)
 - Mobile Phase A: Acetonitrile with 0.1% formic acid.
 - Mobile Phase B: Water with 0.1% formic acid.
 - Gradient: A gradient from high to low organic content is used to elute the analyte.
 - Flow Rate: Typically 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Glucosylsphingosine (unlabeled): m/z 462.3 → 282.3[\[11\]](#)
 - **Glucosylsphingosine-13C6** (internal standard): m/z 468.3 → 288.3 (predicted)
 - Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

3. Data Analysis and Quantification:

- A calibration curve is generated using known concentrations of unlabeled glucosylsphingosine spiked into a control matrix.
- The peak area ratio of the analyte to the internal standard is calculated for each sample and calibrator.
- The concentration of glucosylsphingosine in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.

Workflow for Glucosylsphingosine Quantification

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A generalized workflow for the quantification of Glucosylsphingosine.

Conclusion

Glucosylsphingosine-13C6 is an indispensable tool for researchers and clinicians in the field of Gaucher disease and other related sphingolipidoses. Its use as an internal standard ensures the high accuracy and precision required for robust clinical and research applications. A thorough understanding of its chemical properties, combined with knowledge of the metabolic and signaling pathways of its endogenous counterpart, is crucial for advancing our understanding of Gaucher disease and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a solid foundation for the reliable quantification of this critical biomarker.

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